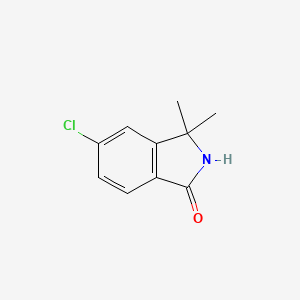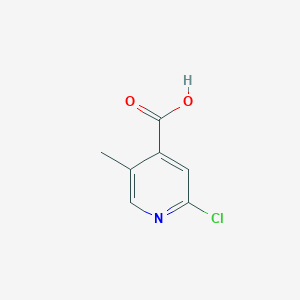
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine, also known as 2,3-dimethyl-2-(trifluoromethyl)phenylpyrrolidine, is an organic compound with the molecular formula C11H13F3N. It is a colorless liquid that is soluble in most organic solvents. 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is widely used in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been used in a variety of scientific research applications, including organic synthesis, drug design, and materials science. It has been used as a building block for the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of more complex molecules. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Wirkmechanismus
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been used to study the mechanism of action of drugs. It has been shown to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has also been shown to bind to and activate G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It has also been shown to increase levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine in laboratory experiments include its low cost and availability, and its low toxicity. However, it is important to note that the compound can be volatile, and should be stored in a dry, cool place.
Zukünftige Richtungen
Future research on 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine could focus on its potential applications in drug design and materials science. In addition, further research could be conducted to explore its potential as an antidepressant and to investigate its effects on other physiological processes. Other potential future directions include the synthesis of more complex molecules using the compound as a building block, and the development of more efficient synthesis methods.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenyl)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-9-5-3-6-11(10(9)2)12(13(14,15)16)7-4-8-17-12/h3,5-6,17H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPPOVWQBQCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCCN2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430847.png)
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)
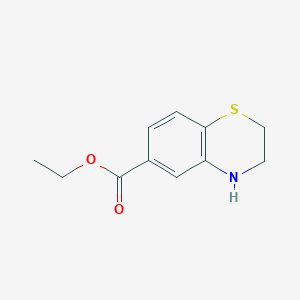
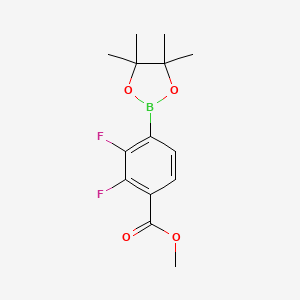
![[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride](/img/structure/B1430855.png)

![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)

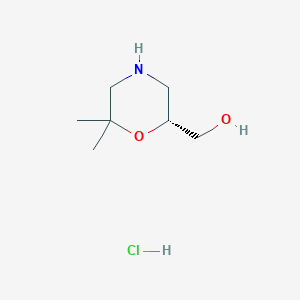
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol](/img/structure/B1430863.png)
